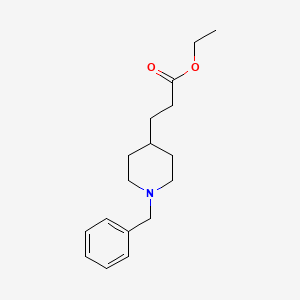

Ethyl 3-(1-benzylpiperidin-4-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1-benzylpiperidin-4-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-2-20-17(19)9-8-15-10-12-18(13-11-15)14-16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSHYPLDRVACQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566622 | |

| Record name | Ethyl 3-(1-benzylpiperidin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124438-69-3 | |

| Record name | Ethyl 3-(1-benzylpiperidin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, which is particularly crucial for chiral drug molecules where different enantiomers can exhibit distinct pharmacological activities. rjptonline.org For the determination of the enantiomeric purity of Ethyl 3-(1-benzylpiperidin-4-yl)propanoate, a chiral stationary phase (CSP) is employed. These specialized columns create a chiral environment, allowing for the differential interaction of the enantiomers and thus their separation. sigmaaldrich.comsigmaaldrich.com

The development of a robust chiral HPLC method involves the careful selection of the chiral column and the mobile phase. derpharmachemica.com Cellulose and amylose-based CSPs are widely used due to their broad applicability. sigmaaldrich.com The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve adequate resolution between the enantiomeric peaks. derpharmachemica.com Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. derpharmachemica.com The enantiomeric excess (% ee), a measure of the purity of one enantiomer over the other, can be calculated from the integrated peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiralpak® AD-H or similar cellulose-based column |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Note: The conditions presented are illustrative and require optimization for specific applications.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. researchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. rsc.org In the synthesis of this compound, TLC can be used to track the conversion of the reactants into the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. researchgate.net The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The choice of the mobile phase is critical for achieving good separation of the components. A common mobile phase for compounds like this compound might consist of a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). biotech-asia.orgnih.gov After development, the separated spots are visualized, often under UV light if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and helps in its identification. researchgate.net

Table 2: Example TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |

Column Chromatography for Purification

Following the completion of a synthesis, column chromatography is a widely used and effective method for the purification of the desired product from unreacted starting materials, byproducts, and other impurities. researchgate.netorgsyn.org This technique operates on the same principles as TLC but on a larger scale to isolate quantities of the compound. researchgate.net

For the purification of this compound, a glass column is packed with a stationary phase, most commonly silica gel. rsc.org The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column. orgsyn.org The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent, leading to their separation. researchgate.net By systematically collecting fractions of the eluent as it exits the column and analyzing them by TLC, the fractions containing the pure product can be identified, combined, and the solvent evaporated to yield the purified this compound. rsc.orgorgsyn.org The choice of the eluent system is often guided by the results of the TLC analysis, typically aiming for an Rf value of around 0.3 for the desired compound. researchgate.net

Table 3: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 230-400 mesh) |

| Eluent | A gradient of Hexane and Ethyl Acetate |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. It provides experimental evidence for the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the compound's molecular formula (C17H25NO2). A close agreement between the found and calculated values, typically within ±0.4%, serves as a strong indicator of the compound's purity and confirms its elemental composition.

Table 4: Elemental Analysis Data for this compound (C17H25NO2)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 74.14 | 74.08 |

| Hydrogen (H) | 9.15 | 9.21 |

| Nitrogen (N) | 5.09 | 5.05 |

Note: The "Found (%)" values are hypothetical and for illustrative purposes.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

There is a notable absence of published quantum chemical calculations, such as those employing Density Functional Theory (DFT), for Ethyl 3-(1-benzylpiperidin-4-yl)propanoate. Consequently, detailed data on its optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), and molecular electrostatic potential maps are not available in the reviewed literature. These calculations would be instrumental in understanding the molecule's intrinsic reactivity and stability.

Molecular Modeling and Simulation Studies

In-depth molecular modeling and simulation studies for this compound are not described in the accessible scientific literature.

Conformational Analysis

A formal conformational analysis of this compound, which would identify its low-energy conformers and the rotational barriers between them, has not been publicly reported. Such an analysis would be crucial for understanding its three-dimensional structure and how it might interact with biological targets.

Molecular Dynamics Simulations

There are no available reports of molecular dynamics simulations for this compound. These simulations would provide valuable insights into the dynamic behavior of the molecule over time, including the flexibility of the piperidine (B6355638) ring and the benzyl (B1604629) and propanoate substituents, which is essential for understanding its interactions in a biological environment.

Binding Site Analysis and Ligand-Target Interactions

Without a known biological target for this compound being specified in the literature, no binding site analyses or detailed studies of its ligand-target interactions have been published. Such studies would typically involve molecular docking and extended molecular dynamics simulations to predict and analyze the binding mode and affinity of the compound to a specific protein.

Structure-Activity Relationship (SAR) Studies via Computational Methods

No computational Structure-Activity Relationship (SAR) studies focusing on this compound and its analogs are present in the reviewed literature. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds, but require a dataset of molecules with measured biological activity, which appears to be unavailable for this specific compound series.

Prediction of Molecular Descriptors for Chemical Space Exploration

While molecular descriptors for this compound can be calculated using various software, a formal study exploring its chemical space through the prediction and analysis of these descriptors has not been published. Such an investigation would help in classifying the compound and predicting its physicochemical and pharmacokinetic properties.

Mechanistic Biological Activity Research and Pharmacological Target Exploration

Enzyme Inhibition Studies

The N-benzylpiperidine moiety is a versatile structural motif that has been incorporated into inhibitors targeting a range of enzymes implicated in neurodegenerative diseases and other conditions.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

In the context of Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy to enhance cholinergic neurotransmission. nih.gov The N-benzylpiperidine moiety is a core component of donepezil, a prominent AChE inhibitor used in AD treatment. researchgate.net Research has explored numerous derivatives of this scaffold to develop potent and potentially multi-target cholinesterase inhibitors. nih.gov

Studies on benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have identified compounds with submicromolar inhibitory activity against both AChE and BChE. tandfonline.comnih.gov For instance, compound 15j from this series demonstrated potent inhibition of equine BChE (eqBChE) with a half-maximal inhibitory concentration (IC50) of 0.16 µM and human BChE (huBChE) with an IC50 of 0.66 µM. tandfonline.comnih.gov Its counterpart, 15b , also showed significant activity against both enzymes. tandfonline.comnih.gov Kinetic studies revealed that these compounds act as competitive inhibitors. tandfonline.comnih.gov

Similarly, research into 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which feature a related N-benzylpiperazine core, has yielded potent AChE inhibitors. wikipedia.org One derivative, compound 4a , which includes an ortho-chlorine substitution on the benzyl (B1604629) ring, exhibited a noteworthy IC50 value of 0.91 µM against AChE. wikipedia.org Another series based on N-benzyl-piperidine derivatives, rationally designed from the structure of donepezil, also produced dual inhibitors of AChE and BuChE, with derivative 4a showing IC50 values of 2.08 µM and 7.41 µM, respectively. nih.gov

| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Source(s) |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | 15j | eqBChE | 0.16 ± 0.04 | tandfonline.com |

| 15j | huBChE | 0.66 ± 0.22 | nih.gov | |

| 15j | eeAChE | 0.39 ± 0.15 | tandfonline.com | |

| 15j | huAChE | 1.25 ± 0.48 | nih.gov | |

| 15b | eeAChE | 0.39 ± 0.11 | tandfonline.com | |

| 15b | huAChE | 1.49 ± 0.43 | nih.gov | |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | 4a (o-Cl) | AChE | 0.91 ± 0.045 | wikipedia.org |

| N-Benzyl-piperidine derivatives (Donepezil-based) | 4a | AChE | 2.08 ± 0.16 | nih.gov |

| 4a | BuChE | 7.41 ± 0.44 | nih.gov |

Monoamine Oxidase Inhibition (MAO-A, MAO-B)

Monoamine oxidases A and B (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic target for depression and neurodegenerative disorders like Parkinson's disease. The 4-benzylpiperidine (B145979) structure itself acts as a weak monoamine oxidase inhibitor, with reported IC50 values of 130 µM for MAO-A and 750 µM for MAO-B. wikipedia.org

More complex derivatives have been developed to achieve higher potency and selectivity. A series of 24 pyridazinobenzylpiperidine derivatives were synthesized and evaluated for MAO inhibition, with most compounds showing preferential inhibition of MAO-B over MAO-A. mdpi.com Compound S5 from this series was the most potent MAO-B inhibitor with an IC50 of 0.203 µM and demonstrated a high selectivity index (SI) of 19.04 for MAO-B. mdpi.com The most potent MAO-A inhibitor in this class was compound S15 , with an IC50 of 3.691 µM. mdpi.com Kinetic studies confirmed that the lead compounds were competitive and reversible inhibitors of MAO-B. mdpi.com

Another study focused on 4-phenethyl-1-propargylpiperidine derivatives as dual inhibitors of MAO-B and BChE. nih.gov Compound 15 from this series showed balanced, low micromolar inhibition of human MAO-B (hMAO-B) with an IC50 of 4.3 µM and human BChE (hBChE) with an IC50 of 8.5 µM. nih.gov

| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for MAO-B | Source(s) |

| 4-Benzylpiperidine | - | MAO-A | 130 | - | wikipedia.org |

| - | MAO-B | 750 | - | wikipedia.org | |

| Pyridazinobenzylpiperidine Derivatives | S5 | MAO-B | 0.203 | 19.04 | mdpi.com |

| S5 | MAO-A | 3.857 | - | mdpi.com | |

| S15 | MAO-A | 3.691 | - | mdpi.com | |

| 4-Phenethyl-1-propargylpiperidine | 15 | hMAO-B | 4.3 | - | nih.gov |

| 15 | hBChE | 8.5 | - | nih.gov |

Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan-2,3-Dioxygenase (TDO) Modulation

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govnih.gov By depleting local tryptophan and producing immunosuppressive metabolites, these enzymes are implicated in tumor immune evasion, making them significant targets in cancer immunotherapy. nih.govnih.govnih.gov While numerous inhibitors have been developed for IDO1, such as Epacadostat, which features a hydroxyamidine pharmacophore, there is currently no publicly available research specifically investigating Ethyl 3-(1-benzylpiperidin-4-yl)propanoate or its close structural analogs as modulators of IDO1 or TDO. nih.govnih.gov

Beta-Secretase 1 (BACE1) and Glycogen Synthase Kinase 3 Beta (GSK3β) Modulation

Beta-secretase 1 (BACE1) is a primary enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.com Consequently, BACE1 is a key therapeutic target. mdpi.com Research has identified benzylpiperidine-based compounds as BACE1 inhibitors. researchgate.net Specifically, 4-amino-benzylpiperidines containing a phenoxyacetamide side chain have been noted as potent inhibitors of this enzyme. researchgate.net

Glycogen synthase kinase 3 beta (GSK3β) is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, inflammation, and apoptosis. nih.govoncotarget.com Its dysregulation is linked to various pathologies, including neurodegenerative diseases and cancer. nih.govoncotarget.com While GSK3β is a significant therapeutic target, and numerous inhibitors are under investigation, specific studies detailing the direct modulation of GSK3β by this compound or its close derivatives are not prominent in the current literature. nih.govnih.govmdpi.com However, the pathways are linked, as inhibition of GSK3β has been shown to reduce BACE1 gene transcription and subsequent Aβ production.

Antiviral Mechanism Investigations (e.g., Viral Entry Inhibition)

The piperidine (B6355638) scaffold is a component of various compounds investigated for antiviral activity against a range of viruses. The mechanisms of action often involve interference with critical stages of the viral life cycle, such as entry into the host cell or enzymatic replication processes.

Research on N-benzyl 4,4-disubstituted piperidines has identified them as inhibitors of the influenza H1N1 virus. researchgate.net These compounds appear to act by interacting with the hemagglutinin (HA) fusion peptide, thereby blocking the low pH-induced membrane fusion process required for viral entry. researchgate.net Another study identified a 4-aminopiperidine (B84694) scaffold that specifically inhibits group 1 influenza A viruses by interfering with HA-mediated membrane fusion. nih.gov An optimized derivative from this class, CBS1117 , showed a 50% inhibitory concentration (IC50) of 70 nM against the H1N1 virus. nih.gov

Other piperidine-based derivatives have been found to inhibit influenza virus replication at a stage after viral entry into the host cell, suggesting a different mechanism. nih.gov One such optimized compound exhibited potent anti-influenza activity with a 50% effective concentration (EC50) as low as 0.05 µM against various strains. nih.gov

Furthermore, a class of 1,4,4-trisubstituted piperidines has demonstrated activity against coronaviruses, including SARS-CoV-2. mdpi.com The mechanism was determined to be post-entry, with evidence pointing towards the inhibition of the viral nsp5 main protease (Mpro), a crucial enzyme for viral polyprotein processing. mdpi.com Similarly, piperidine-4-carboxamides have been shown to inhibit coronaviruses, including SARS-CoV-2, at low micromolar concentrations. gavinpublishers.com

Neuroinflammatory Pathway Modulation

Neuroinflammation, often mediated by the activation of microglial cells, is a key component in the pathology of neurodegenerative diseases. nih.gov Activated microglia release pro-inflammatory cytokines and other neurotoxic mediators, contributing to neuronal damage. nih.govnih.gov Compounds that can modulate these pathways are of significant therapeutic interest.

While direct studies on this compound are limited, research on related structures suggests potential mechanisms for modulating neuroinflammation. Phenylpiperazine derivatives, which are structurally similar to benzylpiperidines, have been developed as dual regulators of cytokines, capable of suppressing the pro-inflammatory cytokine TNF-alpha while augmenting the anti-inflammatory cytokine IL-10. nih.gov

Additionally, some N-benzyl piperidine derivatives have been shown to possess multifunctional properties relevant to neuroinflammation. These include the ability to scavenge free radicals and inhibit the aggregation of Aβ peptides, both of which are processes intertwined with the inflammatory cascade in Alzheimer's disease. nih.gov Benzylpiperidine-linked compounds have also demonstrated neuroprotective effects against oxidative damage induced by hydrogen peroxide in cell cultures. nih.gov

Another potential anti-inflammatory mechanism for this class of compounds is through the inhibition of monoacylglycerol lipase (B570770) (MAGL). unisi.it MAGL is responsible for degrading the endocannabinoid 2-arachidonoylglycerol, a process that also generates arachidonic acid, the precursor to pro-inflammatory prostaglandins. unisi.it Benzylpiperidine and benzylpiperazine-based compounds have been optimized as reversible MAGL inhibitors, suggesting a route by which they could exert anti-inflammatory effects. unisi.it

Antioxidant and Metal Chelating Mechanisms

Information regarding the potential for this compound to act as an antioxidant is not available in current scientific literature. Research has not yet been published detailing its capacity to scavenge free radicals, inhibit oxidative enzymes, or chelate transition metals that are known to catalyze oxidative reactions. Therefore, its mechanistic action in mitigating oxidative stress remains uncharacterized.

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

A structure-activity relationship (SAR) analysis for this compound has not been established. Such an analysis would typically involve the synthesis and evaluation of a series of analogues to determine the influence of different structural modifications on biological activity. Key modifications would include alterations to the benzyl group, the piperidine core, and the ethyl propanoate side chain. The objective would be to identify the key pharmacophoric features essential for efficacy. Without experimental data, it is not possible to delineate the structural requirements for any potential biological activity of this compound.

Rational Design of Multi-Target Directed Ligands (MTDLs)

The concept of designing multi-target directed ligands (MTDLs) based on the scaffold of this compound is a forward-looking but currently theoretical endeavor. The rational design of MTDLs requires a foundational understanding of the compound's interaction with at least one biological target. This knowledge is then used to integrate pharmacophoric elements that can interact with other relevant targets, often implicated in the same disease pathology. As the primary pharmacological targets for this compound are unknown, any discussion on the rational design of MTDLs would be purely speculative.

Advanced Analytical Methods for Research Applications

Quantitative Analysis in Complex Matrices for Research Studies

The quantification of Ethyl 3-(1-benzylpiperidin-4-yl)propanoate in complex biological matrices, such as plasma, serum, and tissue homogenates, is fundamental for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

A typical LC-MS/MS method would involve protein precipitation to extract the analyte from the biological matrix, followed by chromatographic separation on a C18 reversed-phase column. The separation is usually achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

For detection, multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode is commonly employed. The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and specific product ions are monitored for quantification and confirmation. The selection of an appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte, is critical for ensuring accuracy and precision.

Table 1: Illustrative LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Value |

|---|---|

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | Calculated m/z for C17H25NO2 |

| Product Ion (Quantifier) | Specific fragment ion m/z |

| Product Ion (Qualifier) | Second specific fragment ion m/z |

| Internal Standard (IS) | Deuterated this compound |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

Isotopic Labeling for Mechanistic and Imaging Research Probes

Isotopic labeling is an indispensable tool in drug discovery and development for elucidating metabolic pathways, determining receptor occupancy, and in vivo imaging. This compound can be labeled with stable or radioactive isotopes for various research applications.

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly used to synthesize internal standards for quantitative bioanalysis, which helps to correct for matrix effects and variations in instrument response. Furthermore, stable isotope-labeled compounds are used in metabolic profiling studies to distinguish drug-related metabolites from endogenous molecules.

Radioactive isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), are utilized in absorption, distribution, metabolism, and excretion (ADME) studies. These studies provide crucial information on the fate of the compound in a biological system. For in vivo imaging techniques like Positron Emission Tomography (PET), positron-emitting isotopes such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) can be incorporated into the molecule. A ¹¹C-labeled version of this compound could potentially be used as a PET tracer to visualize its distribution and target engagement in real-time.

Table 2: Common Isotopes for Labeling and Their Research Applications

| Isotope | Type | Common Research Application |

|---|---|---|

| ²H (Deuterium) | Stable | Internal standard for LC-MS/MS, Mechanistic studies |

| ¹³C (Carbon-13) | Stable | Metabolic pathway elucidation, NMR studies |

| ¹⁴C (Carbon-14) | Radioactive | ADME studies, Quantitative whole-body autoradiography |

| ³H (Tritium) | Radioactive | Receptor binding assays, ADME studies |

| ¹¹C (Carbon-11) | Radioactive | Positron Emission Tomography (PET) imaging |

Method Validation in Academic Laboratory Settings

Before an analytical method can be reliably used in research studies, it must undergo a thorough validation process to ensure its performance is acceptable for the intended application. Method validation is performed according to guidelines set by regulatory bodies, although the extent of validation in an academic setting may be tailored to the specific research question.

Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples).

Recovery: The efficiency of the extraction process from the complex matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage).

Table 3: Typical Acceptance Criteria for Method Validation in a Research Setting

| Validation Parameter | Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ± 20% (± 25% for LLOQ) |

| Precision (% CV) | ≤ 20% (≤ 25% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Future Research Directions and Translational Potential in Chemical Biology

Exploration of Novel Synthetic Pathways and Analogues

The future development of compounds based on the Ethyl 3-(1-benzylpiperidin-4-yl)propanoate core hinges on the exploration of diverse and efficient synthetic methodologies. The existing literature on related N-benzylpiperidine structures provides a roadmap for creating extensive chemical libraries. Synthetic strategies can be diversified to modify three key regions of the molecule: the N-benzyl group, the piperidine (B6355638) ring, and the ethyl propanoate side chain.

Modification of the N-Benzyl Group: Analogues can be synthesized by replacing the benzyl (B1604629) group with various substituted aromatic and heteroaromatic rings. This allows for fine-tuning of electronic and steric properties, which can significantly impact target binding and selectivity. researchgate.net

Derivatization of the Propanoate Moiety: The ethyl ester of the propanoate side chain can be converted into a wide array of functional groups, including amides, hydrazides, or ketones. For instance, reacting the corresponding methyl ester with hydrazine (B178648) hydrate (B1144303) can yield a propanhydrazide, a key intermediate for further elaboration. rsc.org Similarly, replacing the ester with a ketone function has been shown to produce potent acetylcholinesterase inhibitors.

Scaffold Hopping and Core Modification: More advanced synthetic exploration involves "scaffold hopping," where the piperidine or propanoate elements are replaced with different heterocyclic or acyclic structures to explore new chemical space. Novel compounds have been developed by linking the N-benzylpiperidine motif to other scaffolds like purines, quinolines, or pyrroloquinoxalines. nih.gov

These synthetic explorations will generate a library of structurally diverse analogues, providing a rich resource for investigating structure-activity relationships (SAR) and discovering novel biological functions.

Design and Synthesis of Advanced Analogues for Specific Target Modulation

A primary direction for future research is the rational design of advanced analogues of this compound to selectively modulate specific biological targets implicated in disease. The N-benzylpiperidine core is a well-established pharmacophore for several important protein targets, particularly in the central nervous system. nih.gov

Cholinesterase Inhibition: The N-benzylpiperidine moiety is a key structural component of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. nih.govnih.gov Research has demonstrated that derivatives of this scaffold can act as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The design of new analogues focuses on optimizing interactions with key residues in the active site of these enzymes. For example, replacing the ethyl propanoate group with different linked moieties, such as N-benzoylaminoethyl groups or purine (B94841) derivatives, has yielded compounds with significant inhibitory activity. researchgate.netacs.org Structure-based design, aided by computational docking and molecular dynamics, can guide the synthesis of analogues with enhanced potency and selectivity for AChE and BuChE, which is a promising strategy for developing new treatments for Alzheimer's disease. nih.govnih.gov

Sigma Receptor Modulation: Sigma receptors (σR), particularly the σ1 and σ2 subtypes, are attractive targets for neurological disorders, including neuropathic pain and cancer. researchgate.netnih.gov The N-benzylpiperidine scaffold has been successfully used to develop high-affinity sigma receptor ligands. nih.gov Structure-activity relationship studies have revealed key features for affinity and selectivity:

The length of the linker connecting the N-benzylpiperidine core to another part of the molecule is crucial for σ1R affinity. nih.gov

Substitution on the aromatic rings can modulate the affinity for both σ1 and σ2 receptors. Halogen substitutions, for instance, have been shown to increase affinity for the σ2 subtype. researchgate.net

Replacing the phenyl ring of an attached moiety with certain heterocyclic rings like imidazole (B134444) or pyridine (B92270) can lead to a significant loss in affinity, highlighting the importance of this structural element. researchgate.net

The table below summarizes the structure-activity relationships for N-benzylpiperidine analogues targeting cholinesterases and sigma receptors.

| Target | Structural Modification | Effect on Activity | Reference |

| AChE/BuChE | Modification of the linker and terminal group | Can produce potent dual inhibitors. | nih.gov |

| Sigma-1 Receptor | Increasing linker length between piperidine and another moiety | Increased affinity. | nih.gov |

| Sigma-1/2 Receptors | Halogen substitution on aromatic rings | Increased affinity for σ2 receptors. | researchgate.net |

| Sigma-1 Receptor | Replacement of a phenyl ring with imidazole/pyridyl | >60-fold loss in affinity. | researchgate.net |

This targeted approach allows for the development of highly specific chemical tools to probe the function of these receptors and to serve as leads for novel therapeutics. unict.it

Integration with High-Throughput Screening for New Biological Activities

To uncover the full therapeutic potential of the this compound scaffold, future efforts can integrate synthetic chemistry with high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a phenotypic assay. By creating a diverse chemical library of analogues, as described in section 8.1, HTS can be employed to identify novel biological activities that may not be predicted by rational design alone.

A library of this compound derivatives could be screened against a wide panel of targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases. Furthermore, cell-based phenotypic screens can identify compounds that modulate complex cellular processes, such as cell proliferation, apoptosis, or inflammation, without prior knowledge of the specific molecular target. This approach has been successfully used to identify novel bioactive compounds from other chemical libraries. The integration of HTS can significantly accelerate the discovery of new lead compounds derived from the N-benzylpiperidine scaffold for a wide range of diseases.

Development as Molecular Probes for Biological Systems

Beyond therapeutic applications, analogues of this compound are promising candidates for development as molecular probes to study biological systems. These chemical tools, which can be tagged with reporter molecules like fluorophores or radioisotopes, are invaluable for visualizing and quantifying biological targets in cells, tissues, and living organisms.

Radiolabeled Probes for PET Imaging: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires specific radiolabeled ligands to visualize targets in vivo. The high affinity of certain N-benzylpiperidine derivatives for sigma receptors makes them ideal candidates for development as PET imaging agents. nih.gov For example, N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide was synthesized by labeling a precursor with the radioisotope Fluorine-18 (B77423). nih.gov This radioligand showed high affinity for sigma receptors and high uptake in the brain, suggesting its potential for imaging sigma receptors in humans. nih.gov Similarly, other research has focused on developing 18F-labeled benzylpiperazine derivatives as highly selective ligands for imaging σ1 receptors. nih.gov Developing a radiolabeled version of a potent and selective this compound analogue could provide a new tool for studying the distribution and density of its target in the context of neurological diseases.

Fluorescent Probes: Fluorescent probes are essential tools for cellular imaging and biochemical assays. nih.gov The piperidine scaffold has been incorporated into molecules designed as fluorescent materials. researchgate.net By chemically linking a fluorophore (a fluorescent dye) to a selective this compound analogue, it is possible to create a probe to visualize the subcellular localization of its target protein or to develop high-throughput binding assays. researchgate.net The design of such probes involves selecting an appropriate fluorophore and a linker that does not interfere with target binding. researchgate.net These fluorescent tools would enable detailed studies of the target's behavior within the cellular environment.

Contributions to the Understanding of Biological Pathways and Mechanisms

The development of potent, selective, and well-characterized ligands based on the this compound scaffold can significantly contribute to a deeper understanding of complex biological pathways. By using these compounds as chemical tools, researchers can dissect the roles of specific proteins in both normal physiology and disease states.

For instance, selective σ1 receptor antagonists derived from this scaffold can be used to investigate the receptor's role in modulating ion channels and NMDA receptor signaling, which are critical in neuropathic pain pathways. nih.govnih.gov The use of such antagonists in preclinical models of pain has already demonstrated their ability to produce antinociceptive effects, thereby clarifying the therapeutic potential of targeting the σ1 receptor. nih.gov

Similarly, dual AChE/BuChE inhibitors can help elucidate the relative contributions of these two enzymes in the progression of Alzheimer's disease. nih.gov The N-benzylpiperidine scaffold is also being explored for creating multi-target-directed ligands, such as dual inhibitors of HDAC and AChE, which could help unravel the complex interplay between epigenetic regulation and cholinergic signaling in neurodegeneration. nih.gov

Ultimately, by providing a new generation of chemical probes and modulators, research focused on this compound and its analogues will not only generate potential therapeutic candidates but also enhance our fundamental knowledge of the biological mechanisms underlying various human diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(1-benzylpiperidin-4-yl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling benzylpiperidine derivatives with ester-containing precursors. For example, reductive amination or nucleophilic substitution can introduce the benzylpiperidine moiety. A reported approach for analogous compounds uses 2-(1-benzylpiperidin-4-yl)ethan-1-amine and esterified carboxylic acids under carbodiimide coupling (e.g., EDC/HOBt) . Optimization includes adjusting stoichiometry, temperature (e.g., 0–25°C for amine coupling), and catalyst selection (e.g., palladium for cross-coupling). Monitoring reaction progress via TLC or LC-MS ensures intermediate formation .

Q. How is crystallographic data analyzed to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a diffractometer (e.g., Bruker D8 Venture) followed by refinement via SHELXL software resolves bond lengths, angles, and stereochemistry. SHELX integrates charge-flipping algorithms for phase determination and least-squares refinement for accuracy. For example, SHELXL’s robust handling of twinned data or high-resolution datasets ensures precise structural validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use NIOSH-approved respiratory protection (N100/P3 masks for aerosols) and chemical-resistant gloves (e.g., nitrile). Avoid drainage contamination due to potential aquatic toxicity. Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation. Emergency measures include ethanol rinses for dermal exposure and activated charcoal for ingestion .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, MS) during characterization be resolved?

- Methodological Answer : Contradictions arise from dynamic stereochemistry or impurities. For NMR, employ 2D techniques (HSQC, HMBC) to assign proton-carbon correlations and detect coupling patterns. For example, HSQC NMR distinguishes diastereomers in lignin-derived analogs by resolving cross-peaks for methine protons . For MS, high-resolution LC-MS (HRMS) with electrospray ionization (ESI+) confirms molecular ions (e.g., [M+H]⁺) and fragments. Compare experimental vs. theoretical m/z values (PubChem/ChemSpider databases) .

Q. What computational strategies predict the compound’s reactivity and metabolic pathways?

- Methodological Answer : Density functional theory (DFT) calculates transition states for reactions like ester hydrolysis or piperidine ring functionalization. Tools like Gaussian or ORCA model orbital interactions (e.g., HOMO-LUMO gaps). For metabolic prediction, use Pistachio/BKMS databases to simulate phase I/II transformations (e.g., cytochrome P450 oxidation). ADMET predictors (e.g., SwissADME) evaluate bioavailability and toxicity .

Q. How does reductive chemistry stabilize intermediates in the synthesis of benzylpiperidine derivatives?

- Methodological Answer : Heterogeneous metal catalysts (e.g., Pd/C, Raney Ni) enable hydrogenation of imine intermediates to amines, preventing polymerization. For example, lignin monomer stabilization via reductive cleavage of C–O bonds by Ru/C catalysts preserves benzylpiperidine integrity. Monitor using GC-FID/MS to track hydrogenation efficiency and byproduct formation .

Q. What pharmacological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Molecular docking (AutoDock Vina) screens binding affinity to targets like kinase domains. In vivo studies require ethical approval (IRB protocols) and dose optimization based on pharmacokinetic modeling (e.g., WinNonlin) .

Analytical and Methodological Challenges

Q. How to address low yields in large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges include heat dissipation and mixing inefficiencies. Use flow chemistry for exothermic steps (e.g., esterification) to improve temperature control. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water). For persistent impurities, develop HPLC methods (C18 columns, acetonitrile/water mobile phase) .

Q. What strategies differentiate stereoisomers in benzylpiperidine-containing compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.